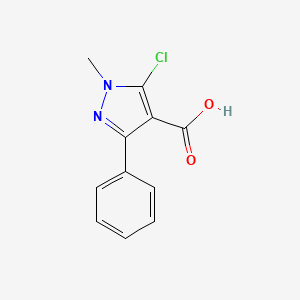

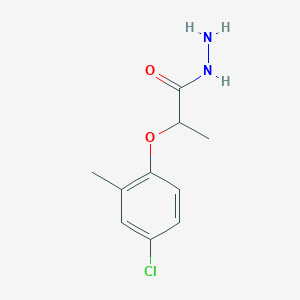

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Overview

Description

The compound “5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid” is a pyrazole derivative . Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Synthesis Analysis

The compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis of pyrazoles involves a variety of methods, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P21/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 .Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It can also undergo a variety of chemical reactions, including acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Scientific Research Applications

Structural and Spectral Analysis

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid has been studied for its structural and spectral properties. Viveka et al. (2016) focused on experimental and theoretical studies of this compound, analyzing it through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. This research is significant in understanding the compound's molecular structure and electronic properties (Viveka et al., 2016).

Cancer Research

One notable application is in cancer research. A derivative of this compound was studied as an Aurora kinase inhibitor, potentially useful in treating cancer. This highlights its relevance in the development of anticancer drugs (ロバート ヘンリー,ジェームズ, 2006).

Nonlinear Optical Materials

The compound's derivatives have been explored as potential nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of derivatives and evaluated their optical nonlinearity, identifying specific compounds with significant nonlinearity, suitable for optical limiting applications (Chandrakantha et al., 2013).

Molecular Docking Studies

In 2022, Reddy et al. conducted molecular docking studies on a series of derivatives of this compound. These studies aimed to predict binding interactions with target proteins, which is crucial in drug design and discovery (Reddy et al., 2022).

Antibacterial Activities

This compound has been studied for its antibacterial activities. Liu et al. (2014) synthesized metal complexes using phenyl substituted pyrazole carboxylic acid derivatives and assessed their antibacterial properties, indicating potential applications inthe development of new antibacterial agents (Liu et al., 2014).

Synthesis and Structural Elucidation

The synthesis and crystal structure of various derivatives of this compound have been extensively studied. Xu and Shi (2011) explored the synthesis of new pyrazole derivatives, offering insights into their molecular structures and potential applications in various fields (Xu & Shi, 2011).

Ultrasonic Synthesis

Trilleras et al. (2013) demonstrated the synthesis of dihydropyrazole derivatives under sonication conditions, emphasizing the method's advantages like shorter reaction times and good yields. This research contributes to the development of more efficient synthesis methods for pyrazole derivatives (Trilleras et al., 2013).

Analgesic and Anti-inflammatory Applications

Gokulan et al. (2012) synthesized a series of derivatives and investigated their analgesic and anti-inflammatory activities. This highlights the potential of this compound in the development of new therapeutic agents for pain and inflammation management (Gokulan et al., 2012).

Mechanism of Action

Biochemical Pathways

Pyrazole derivatives have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . This suggests that the compound may interact with multiple biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid . .

properties

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(12)8(11(15)16)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJCGJQZUGPCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377138 | |

| Record name | 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191419-14-4 | |

| Record name | 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)